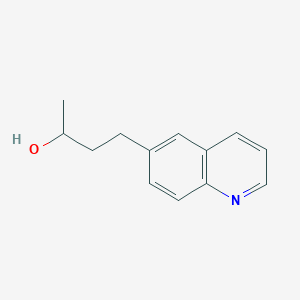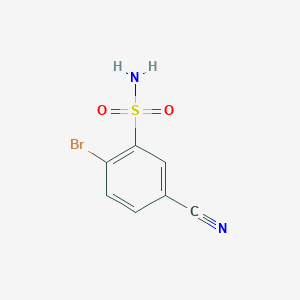![molecular formula C17H17NO4 B13580224 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)
1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-YL spiro[25]octane-6-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone core, which is then subjected to spirocyclization reactions to form the spiro[2.5]octane structure. Key steps include:
Formation of Isoindolinone Core: This can be achieved through the condensation of phthalic anhydride with primary amines under acidic conditions.
Spirocyclization: The isoindolinone intermediate undergoes a spirocyclization reaction with appropriate reagents, such as alkyl halides, under basic conditions to form the spiro[2.5]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a scaffold for the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In the materials science industry, the compound’s structural properties make it a candidate for the development of new materials with specific mechanical or chemical properties. It can be used in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, making it a versatile scaffold for drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate
- 1,3-Dioxoisoindolin-2-YL spiro[4.5]decane-8-carboxylate
Uniqueness
Compared to similar compounds, 1,3-Dioxoisoindolin-2-YL spiro[25]octane-6-carboxylate is unique due to its specific spiro[25]octane structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) spiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C17H17NO4/c19-14-12-3-1-2-4-13(12)15(20)18(14)22-16(21)11-5-7-17(8-6-11)9-10-17/h1-4,11H,5-10H2 |
Clave InChI |
NXYMRINVXRRBDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C(=O)ON3C(=O)C4=CC=CC=C4C3=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)




![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
